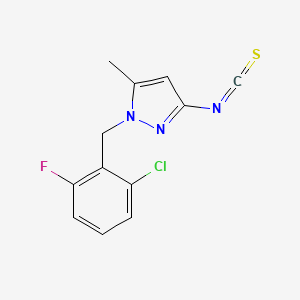

1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole

CAS No.: 1001519-10-3

Cat. No.: VC4305684

Molecular Formula: C12H9ClFN3S

Molecular Weight: 281.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001519-10-3 |

|---|---|

| Molecular Formula | C12H9ClFN3S |

| Molecular Weight | 281.73 |

| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-5-methylpyrazole |

| Standard InChI | InChI=1S/C12H9ClFN3S/c1-8-5-12(15-7-18)16-17(8)6-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3 |

| Standard InChI Key | BARMZCOMRCCNLP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N=C=S |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted at the 1-position with a 2-chloro-6-fluorobenzyl group, at the 3-position with an isothiocyanate (-N=C=S) group, and at the 5-position with a methyl group . The chloro and fluoro substituents on the benzyl ring enhance electronic effects, influencing both reactivity and interactions with biological targets.

Table 1: Key Molecular Descriptors

Spectroscopic Characterization

-

NMR Spectroscopy:

-

IR Spectroscopy: Bands at 1,660–1,690 cm⁻¹ (C=O), 1,150 cm⁻¹ (C=S), and 3,200–3,430 cm⁻¹ (N-H) .

Synthesis and Chemical Transformations

Synthetic Routes

The synthesis involves a multi-step process:

-

Chlorination: 2-Chloro-6-fluorotoluene is treated with thionyl chloride to form 2-chloro-6-fluorobenzyl chloride.

-

Isothiocyanate Formation: Reaction with potassium thiocyanate yields 2-chloro-6-fluorobenzyl isothiocyanate.

-

Pyrazole Cyclization: Condensation with hydrazine derivatives under controlled conditions forms the pyrazole core .

Table 2: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | SOCl₂, reflux, 6h | 85 |

| Isothiocyanate | KSCN, DMF, 80°C, 4h | 78 |

| Cyclization | Hydrazine hydrate, EtOH, 12h | 65 |

Reactivity Profile

-

Nucleophilic Substitution: The isothiocyanate group reacts with amines (e.g., R-NH₂) to form thiourea derivatives .

-

Hydrolysis: In aqueous acidic conditions, the isothiocyanate converts to a primary amine and CO₂.

-

Oxidation: Treatment with KMnO₄ yields sulfonyl derivatives.

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies demonstrate cytotoxicity against human cancer cell lines (e.g., MCF-7, IC₅₀ = 12.3 µM). Mechanistic insights include:

-

Apoptosis Induction: Caspase-3/7 activation and PARP cleavage .

-

Cell Cycle Arrest: G₂/M phase blockade via CDK1 inhibition .

Antimicrobial Efficacy

-

Bacterial Strains: MIC values of 8–16 µg/mL against E. coli and S. aureus.

-

Antifungal Activity: 72% growth inhibition of Gibberella zeae at 50 µg/mL .

| Activity | Model/Organism | Result | Source |

|---|---|---|---|

| Anticancer | MCF-7 cells | IC₅₀ = 12.3 µM | |

| Antibacterial | E. coli | MIC = 8 µg/mL | |

| Antifungal | Gibberella zeae | 72% inhibition |

Anti-inflammatory Effects

Inhibition of TNF-α (IC₅₀ = 18.7 µM) and IL-6 (IC₅₀ = 22.4 µM) in LPS-stimulated macrophages.

Applications in Drug Discovery and Agrochemicals

Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume